2-Formyl-6-iodobenzoic acid

Catalog No.
S15844055
CAS No.
M.F
C8H5IO3
M. Wt
276.03 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Formyl-6-iodobenzoic acid

Product Name

2-Formyl-6-iodobenzoic acid

IUPAC Name

2-formyl-6-iodobenzoic acid

Molecular Formula

C8H5IO3

Molecular Weight

276.03 g/mol

InChI

InChI=1S/C8H5IO3/c9-6-3-1-2-5(4-10)7(6)8(11)12/h1-4H,(H,11,12)

InChI Key

YMLYPUKBSBDMOJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)I)C(=O)O)C=O

2-Formyl-6-iodobenzoic acid is a chemical compound with the molecular formula C8_{8}H6_{6}I O2_{2} and a molecular weight of 248.02 g/mol. It features a formyl group (-CHO) and an iodine atom attached to a benzoic acid framework, specifically at the 2 and 6 positions, respectively. This compound is characterized by its unique structural properties, which allow it to participate in various

  • Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide, resulting in 2-iodo-6-carboxybenzoic acid.
  • Reduction: The formyl group can be reduced to a hydroxymethyl group (-CH2_{2}OH) using reducing agents such as sodium borohydride or lithium aluminum hydride, yielding 2-iodo-6-hydroxymethylbenzoic acid.
  • Substitution: The iodine atom can undergo nucleophilic substitution reactions, allowing for the introduction of various functional groups. Common reagents for substitution include sodium azide and potassium cyanide.

Major Products Formed

  • From Oxidation: 2-Iodo-6-carboxybenzoic acid.
  • From Reduction: 2-Iodo-6-hydroxymethylbenzoic acid.
  • From Substitution: 2-Azido-6-formylbenzoic acid and 2-Cyano-6-formylbenzoic acid.

The synthesis of 2-formyl-6-iodobenzoic acid can be accomplished through several methods:

  • Iodination of 2-formylbenzoic acid: This method involves treating 2-formylbenzoic acid with iodine and an oxidizing agent (e.g., hydrogen peroxide) under acidic conditions, resulting in the introduction of iodine at the ortho position relative to the formyl group.
  • Formylation of 2-iodobenzoic acid: This is achieved using the Vilsmeier-Haack reaction, where 2-iodobenzoic acid is reacted with dimethylformamide and phosphorus oxychloride to introduce the formyl group at the ortho position relative to the iodine atom.

2-Formyl-6-iodobenzoic acid has various applications in organic chemistry, including:

  • As a precursor for synthesizing other complex organic molecules.
  • In the development of pharmaceuticals due to its potential biological activity.
  • As a reagent in organic synthesis for introducing functional groups through substitution reactions .

While specific interaction studies on 2-formyl-6-iodobenzoic acid are scarce, its derivatives have been shown to interact with biological macromolecules. The electrophilic nature of the formyl group allows it to engage in nucleophilic addition reactions with various biomolecules, potentially influencing enzymatic pathways or receptor activities. Further research is needed to elucidate these interactions comprehensively.

Several compounds are structurally related to 2-formyl-6-iodobenzoic acid. Here are some comparisons highlighting its uniqueness:

Compound NameKey FeaturesUniqueness
2-Iodobenzoic AcidLacks the formyl group; primarily used as a building block in synthesis.Less reactive due to absence of electrophilic formyl group.
2-Formylbenzoic AcidLacks iodine; used in various synthetic applications.Reduced potential for halogen bonding and substitution reactions.
2-Iodoxybenzoic Acid (IBX)A hypervalent iodine compound known for its oxidizing properties.Functions primarily as an oxidant rather than an electrophile.
2-Iodosobenzoic Acid (IBA)Similar structural features but different reactivity patterns.Distinct applications in organic synthesis compared to 2-formyl derivatives.

The unique combination of both a formyl group and iodine in 2-formyl-6-iodobenzoic acid enhances its reactivity profile, making it a valuable compound in synthetic organic chemistry and potentially in medicinal chemistry applications.

XLogP3

1.6

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

275.92834 g/mol

Monoisotopic Mass

275.92834 g/mol

Heavy Atom Count

12

Dates

Last modified: 08-15-2024

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